molecular formula C7H13ClO2 B14731842 2-(Chloromethyl)-5,5-dimethyl-1,3-dioxane CAS No. 6282-80-0

2-(Chloromethyl)-5,5-dimethyl-1,3-dioxane

Cat. No.: B14731842
CAS No.: 6282-80-0
M. Wt: 164.63 g/mol
InChI Key: SWKNHIFWKFUIKP-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5,5-dimethyl-1,3-dioxane is an organic compound with the molecular formula C7H13ClO2 It is a dioxane derivative characterized by the presence of a chloromethyl group and two methyl groups attached to the dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5,5-dimethyl-1,3-dioxane typically involves the reaction of 5,5-dimethyl-1,3-dioxane with chloromethylating agents. One common method is the reaction of 5,5-dimethyl-1,3-dioxane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, leading to the formation of the chloromethyl derivative.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5,5-dimethyl-1,3-dioxane undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form dioxane derivatives with different functional groups.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran.

Major Products Formed:

  • Substitution reactions yield various derivatives depending on the nucleophile used.
  • Oxidation reactions produce dioxane derivatives with different oxidation states.
  • Reduction reactions result in the formation of methyl-substituted dioxane derivatives.

Scientific Research Applications

2-(Chloromethyl)-5,5-dimethyl-1,3-dioxane has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicinal Chemistry: It is explored for its potential as a building block in the development of new drugs with antimicrobial and anticancer properties.

    Industrial Applications: The compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-5,5-dimethyl-1,3-dioxane involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. In biological systems, it may interact with enzymes and proteins, leading to modifications in their activity and function.

Comparison with Similar Compounds

    2-(Chloromethyl)-1,3-dioxane: Similar structure but lacks the two methyl groups.

    5,5-Dimethyl-1,3-dioxane: Lacks the chloromethyl group.

    2-(Bromomethyl)-5,5-dimethyl-1,3-dioxane: Similar structure with a bromomethyl group instead of a chloromethyl group.

Uniqueness: 2-(Chloromethyl)-5,5-dimethyl-1,3-dioxane is unique due to the presence of both the chloromethyl and dimethyl groups, which confer specific reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications.

Properties

CAS No.

6282-80-0

Molecular Formula

C7H13ClO2

Molecular Weight

164.63 g/mol

IUPAC Name

2-(chloromethyl)-5,5-dimethyl-1,3-dioxane

InChI

InChI=1S/C7H13ClO2/c1-7(2)4-9-6(3-8)10-5-7/h6H,3-5H2,1-2H3

InChI Key

SWKNHIFWKFUIKP-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(OC1)CCl)C

Origin of Product

United States

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